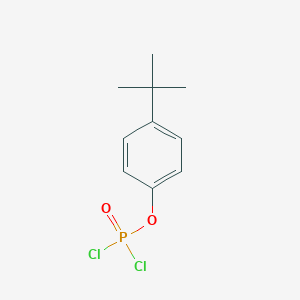
tert-Butylphenyl dichlorophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-Butylphenyl dichlorophosphate is a chemical compound that has been used in various scientific research applications. Its synthesis method involves the reaction of tert-butylphenol with phosphorus oxychloride.
Wirkmechanismus
Tert-Butylphenyl dichlorophosphate acts as a phosphorylating agent, which means it can transfer a phosphate group to a molecule. This makes it useful in the synthesis of various compounds, including nucleosides and peptides. It can also be used to phosphorylate proteins, which can modify their activity.
Biochemische Und Physiologische Effekte
Tert-Butylphenyl dichlorophosphate has been shown to have some biochemical and physiological effects. It has been found to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can have various physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-Butylphenyl dichlorophosphate has several advantages for lab experiments. It is a highly reactive phosphorylating agent that can be used to synthesize a variety of compounds. It is also relatively easy to synthesize and purify. However, it can be hazardous to handle and requires proper safety precautions.
Zukünftige Richtungen
There are several future directions for the use of tert-Butylphenyl dichlorophosphate in scientific research. One potential application is in the synthesis of phosphoramidate prodrugs for the treatment of viral infections. Another potential application is in the synthesis of phospholipid analogs for drug delivery systems. Additionally, it could be used in the phosphorylation of proteins for the modification of their activity. Further research is needed to explore these potential applications and to determine the safety and efficacy of tert-Butylphenyl dichlorophosphate in these contexts.
In conclusion, tert-Butylphenyl dichlorophosphate is a chemical compound that has been used in various scientific research applications. Its synthesis method involves the reaction of tert-butylphenol with phosphorus oxychloride. It acts as a phosphorylating agent and has been used in the synthesis of various compounds, including phosphoramidate prodrugs and phospholipid analogs. It has also been found to inhibit acetylcholinesterase and has potential applications in the phosphorylation of proteins. While it has several advantages for lab experiments, it also requires proper safety precautions. Further research is needed to explore its potential applications and to determine its safety and efficacy in these contexts.
Wissenschaftliche Forschungsanwendungen
Tert-Butylphenyl dichlorophosphate has been used in various scientific research applications, including the synthesis of phosphoramidate prodrugs, which are used in the treatment of viral infections. It has also been used as a phosphorylating agent in the synthesis of peptides and nucleosides. Additionally, it has been used in the synthesis of phospholipid analogs, which have potential applications in drug delivery systems.
Eigenschaften
CAS-Nummer |
18351-36-5 |
|---|---|
Produktname |
tert-Butylphenyl dichlorophosphate |
Molekularformel |
C10H13Cl2O2P |
Molekulargewicht |
267.09 g/mol |
IUPAC-Name |
1-tert-butyl-4-dichlorophosphoryloxybenzene |
InChI |
InChI=1S/C10H13Cl2O2P/c1-10(2,3)8-4-6-9(7-5-8)14-15(11,12)13/h4-7H,1-3H3 |
InChI-Schlüssel |
LYGYPAUNHUFEHM-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)OP(=O)(Cl)Cl |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)OP(=O)(Cl)Cl |
Andere CAS-Nummern |
38815-39-3 |
Synonyme |
Dichloridophosphoric acid 4-tert-butylphenyl ester |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

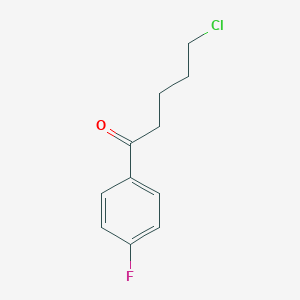
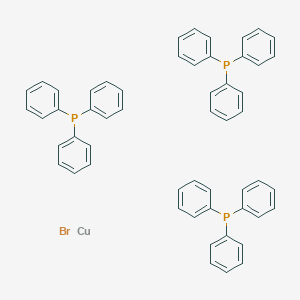
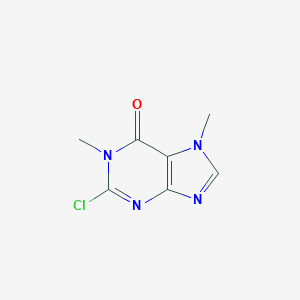

![2-(2-{[(benzyloxy)carbonyl]amino}-3-(1H-indol-3-yl)propanamido)acetic acid](/img/structure/B95121.png)
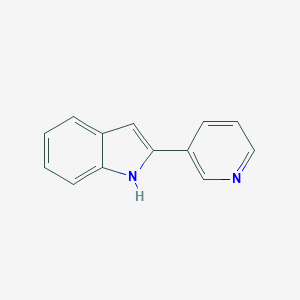
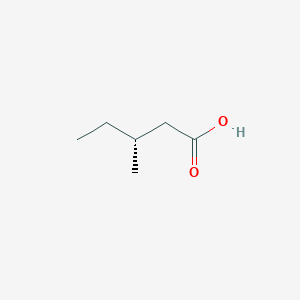
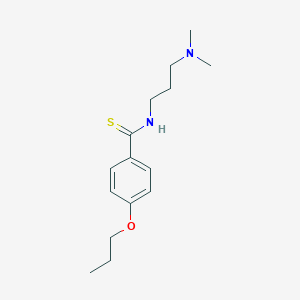
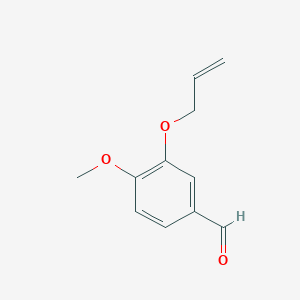
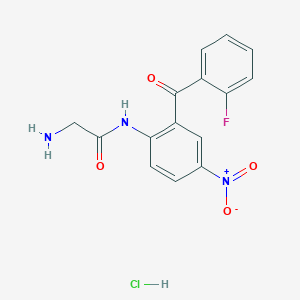
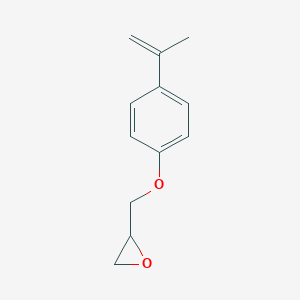
![4beta-(Isobutyryloxy)-3,4abeta,5beta-trimethyl-4,4a,5,6-tetrahydronaphtho[2,3-b]furan-9(7H)-one](/img/structure/B95142.png)
![1,2-Dimethyl-1,2-dihydrothieno[3,2-d][1,2,3]diazaborine](/img/structure/B95143.png)
![Ethanone,1-[4-(2-hydroxyethyl)-1-piperidinyl]-](/img/structure/B95144.png)